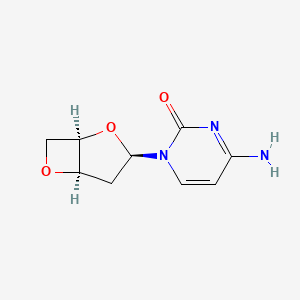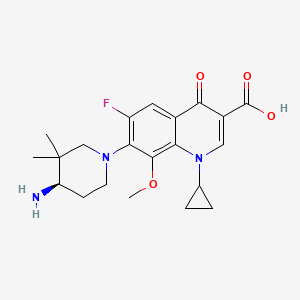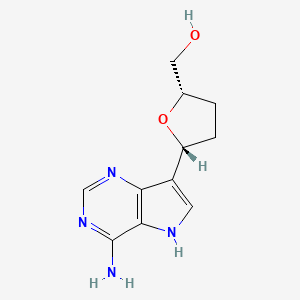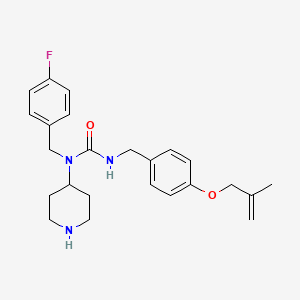
Revatropate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Revatropate hydrochloride is a muscarinic antagonist with selectivity for M1 and M3 receptor subtypes. It has shown significant improvement in airway function and is considered a safe and effective bronchodilator . The compound’s molecular formula is C19H27NO4S.ClH, and it has a molecular weight of 401.948 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Revatropate hydrochloride can be synthesized through a series of chemical reactions involving the esterification of benzeneacetic acid with a quinuclidine derivative. The process typically involves the use of solvents like dichloromethane and reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification reaction .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Revatropate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinuclidine derivatives.
Substitution: Various substituted quinuclidine compounds.
Scientific Research Applications
Revatropate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of muscarinic antagonists.
Biology: Investigated for its effects on muscarinic receptors in various biological systems.
Medicine: Explored as a potential treatment for chronic obstructive pulmonary disease (COPD) and other respiratory conditions.
Industry: Utilized in the development of new bronchodilator drugs.
Mechanism of Action
Revatropate hydrochloride exerts its effects by selectively binding to M1 and M3 muscarinic receptors. This binding inhibits the action of acetylcholine, leading to bronchodilation and improved airway function. The compound’s selectivity for M1 and M3 receptors over M2 receptors contributes to its effectiveness and safety profile .
Comparison with Similar Compounds
Revatropate hydrochloride is compared with other muscarinic antagonists such as ipratropium bromide and tiotropium bromide. While all these compounds act as bronchodilators, this compound shows a higher selectivity for M1 and M3 receptors, making it potentially more effective with fewer side effects .
List of Similar Compounds
- Ipratropium bromide
- Tiotropium bromide
- Solifenacin
- Talsaclidine
Properties
CAS No. |
586346-96-5 |
|---|---|
Molecular Formula |
C19H28ClNO4S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C19H27NO4S.ClH/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20;/h2-6,15,17,21H,7-14H2,1H3;1H/t17-,19+,25?;/m0./s1 |
InChI Key |
QHXPHLKFVDPMLS-USZFGTDMSA-N |
Isomeric SMILES |
CS(=O)CC[C@@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3.Cl |
Canonical SMILES |
CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


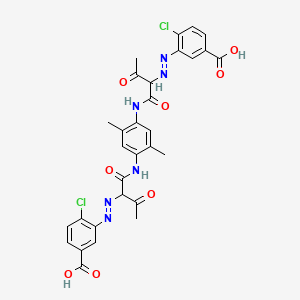




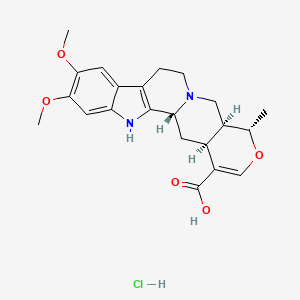
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)


